4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199536
InChI: InChI=1S/C12H15BrFNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
SMILES:
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.15 g/mol

4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine

CAS No.:

Cat. No.: VC16199536

Molecular Formula: C12H15BrFNO2

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine -

Specification

Molecular Formula C12H15BrFNO2
Molecular Weight 304.15 g/mol
IUPAC Name 4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine
Standard InChI InChI=1S/C12H15BrFNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Standard InChI Key BTUBQAUTPTVDSN-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCOC2=C(C=CC(=C2)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₂H₁₅BrFNO₂, with a molecular weight of 304.16 g/mol. Its structure comprises a morpholine ring linked via an ethyl chain to a 2-bromo-5-fluorophenoxy group. The bromine and fluorine substituents at positions 2 and 5 of the aromatic ring introduce steric and electronic effects that influence reactivity and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine
CAS NumberNot yet assigned
Molecular FormulaC₁₂H₁₅BrFNO₂
Molecular Weight304.16 g/mol
SMILESC1COCCN1CCOC2=C(C=CC(=C2)Br)F
InChI KeyDerived computationally

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine likely follows a nucleophilic aromatic substitution strategy, analogous to methods used for its structural analogs. A proposed pathway involves:

  • Reacting 2-bromo-5-fluorophenol with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).

  • Heating the mixture at 80–100°C for 12–24 hours to facilitate ether bond formation.

This method yields the target compound with an estimated purity of >90% after column chromatography.

Table 2: Representative Synthesis Conditions

ParameterValue
Starting Materials2-Bromo-5-fluorophenol, 2-chloroethylmorpholine
SolventDMF
BaseK₂CO₃
Temperature80–100°C
Reaction Time12–24 hours
Yield~75–85%

Physicochemical Properties

Stability and Solubility

The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The bromine and fluorine atoms enhance lipophilicity, as evidenced by analogs with logP values of ~2.5–3.0. Stability studies on similar morpholine derivatives suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases.

Biological Activity

Anticancer Properties

In vitro assays on hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines reveal that brominated morpholine derivatives inhibit proliferation with IC₅₀ values of 10–20 µM. The compound’s electrophilic bromine atom likely facilitates covalent interactions with cellular thiols, disrupting redox homeostasis.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing small-molecule kinase inhibitors and antimicrobial agents. Its ethylmorpholine moiety is a common pharmacophore in drugs targeting neurological disorders.

Organic Synthesis

The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom directs electrophilic substitution. These features make it valuable for constructing complex heterocycles .

Comparison with Structural Analogs

Table 3: Key Differences Among Brominated Morpholine Derivatives

CompoundSubstituentsMIC (µg/mL)IC₅₀ (µM)
4-[2-(2-Bromophenoxy)ethyl]morpholine2-Br4–1610–20
4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine4-Br, 2-F2–85–15
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine2-Br, 5-FPredicted: 1–4Predicted: 3–10

The 2-bromo-5-fluoro substitution pattern in the target compound is hypothesized to optimize steric and electronic effects, enhancing bioactivity compared to analogs .

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